Suxibuzone is a pyrazolidine that is phenylbutazone which is substituted by a 3-carboxypropanoylmethyl group at the 4-position. Suxibuzone is a prodrug for phenylbutazone and is commonly used as an anti-inflammatory drug in horses. It has a role as a prodrug, a non-steroidal anti-inflammatory drug, an antirheumatic drug, a non-narcotic analgesic and a peripheral nervous system drug. It is a member of pyrazolidines, a monocarboxylic acid and a hemisuccinate.
Related Compounds
Phenylbutazone
Compound Description: Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is commonly used to treat musculoskeletal disorders in horses. [, , , , , , , , , , , , , , , , ]
Relevance: Phenylbutazone is the primary active metabolite of Suxibuzone. Suxibuzone is rapidly metabolized to Phenylbutazone in vivo, making it a prodrug of Phenylbutazone. This relationship is consistently highlighted in the provided research, with studies demonstrating the presence of Phenylbutazone in plasma and urine after Suxibuzone administration. [, , , , , , , , , , , , , , , , ] While Suxibuzone itself may not be detectable after administration, its therapeutic effects are attributed to its conversion to Phenylbutazone.
Oxyphenbutazone
Compound Description: Oxyphenbutazone is an active metabolite of both Suxibuzone and Phenylbutazone. Like its parent compounds, it exhibits anti-inflammatory properties and contributes to the overall therapeutic effect. [, , , , , , , , , , , , , , , ]
Relevance: Oxyphenbutazone is a key metabolite in the metabolic pathway of Suxibuzone. Following Suxibuzone administration, it's detected alongside Phenylbutazone in both plasma and urine. [, , , , , , , , , , , , , , , ] Understanding its pharmacokinetics is crucial for a complete picture of Suxibuzone's activity in the body.
γ-Hydroxyphenylbutazone
Compound Description: γ-Hydroxyphenylbutazone is a metabolite of both Suxibuzone and Phenylbutazone, identified in plasma and urine after Suxibuzone administration. [, , ] Its specific pharmacological activity is not extensively discussed within the provided research.
Relevance: The presence of γ-Hydroxyphenylbutazone as a metabolite further emphasizes the metabolic conversion pathway of Suxibuzone. [, , ] Its presence, along with other metabolites, helps researchers track the breakdown and elimination of Suxibuzone within the body.
Suxibuzone Glucuronide
Compound Description: Suxibuzone Glucuronide is a conjugated metabolite of Suxibuzone, formed by the addition of glucuronic acid to the Suxibuzone molecule. This conjugation typically enhances water solubility and facilitates excretion. [, ]
Relevance: The identification of Suxibuzone Glucuronide in urine provides insight into the metabolic pathway and elimination route of Suxibuzone. [, ] Its presence indicates that direct conjugation, in addition to conversion to Phenylbutazone, is part of Suxibuzone's metabolic processing.
4-Hydroxymethylphenylbutazone
Compound Description: 4-Hydroxymethylphenylbutazone is a metabolite of Suxibuzone, observed in both plasma and urine. [, ] Its specific pharmacological activity is not detailed in the provided research.
Relevance: As a metabolite specifically resulting from Suxibuzone administration, 4-Hydroxymethylphenylbutazone serves as a marker for tracking the drug's metabolic breakdown. [, ]
4-Hydroxymethylphenylbutazone Glucuronide
Compound Description: This conjugated metabolite represents the glucuronidated form of 4-Hydroxymethylphenylbutazone, contributing to its water solubility and excretion. []
Relevance: Similar to Suxibuzone Glucuronide, the presence of 4-Hydroxymethylphenylbutazone Glucuronide confirms the role of glucuronidation in Suxibuzone metabolism and elimination. []
4-Hydroxymethyloxyphenbutazone Glucuronide
Compound Description: This compound is another conjugated metabolite specific to Suxibuzone administration, highlighting the complex metabolic processing of this drug. []
Relevance: The identification of 4-Hydroxymethyloxyphenbutazone Glucuronide, alongside other glucuronide conjugates, underscores the importance of this metabolic pathway for Suxibuzone elimination. []
p-γ-Dihydroxyphenylbutazone
Compound Description: This metabolite is identified in the urine of individuals administered Suxibuzone. [, ] Its pharmacological activity is not a focus within the provided research.
Relevance: The detection of p-γ-Dihydroxyphenylbutazone, along with other metabolites, contributes to the comprehensive understanding of Suxibuzone's metabolic fate. [, ]
Phenylbutazone Glucuronides
Compound Description: These comprise two types of glucuronide conjugates of Phenylbutazone – O-glucuronide and C-4-glucuroxide. []
Relevance: The presence of both Phenylbutazone Glucuronides, following Suxibuzone administration, further confirms the metabolic conversion of Suxibuzone to Phenylbutazone and highlights the common metabolic pathways shared by both compounds. []
Oxyphenbutazone Glucuronide
Compound Description: This conjugated metabolite is a common product of both Suxibuzone and Phenylbutazone metabolism, further demonstrating their shared metabolic pathways. []
Relevance: The detection of Oxyphenbutazone Glucuronide reinforces the understanding of the metabolic relationship between Suxibuzone and Phenylbutazone and their shared reliance on glucuronidation for elimination. []
γ-hydroxymethylphenylbutazone
Compound Description: This compound is a structural analog of 4-Hydroxymethylphenylbutazone, mentioned as a potential immunogen for antibody production against Phenylbutazone. [] Although its direct presence as a metabolite of Suxibuzone isn't explicitly confirmed in the provided research, its structural similarity and its use in Phenylbutazone detection suggest a potential connection.
Relevance: While not definitively identified as a Suxibuzone metabolite in these papers, the structural similarity of γ-hydroxymethylphenylbutazone to 4-Hydroxymethylphenylbutazone, and its role in generating antibodies that cross-react with Phenylbutazone, suggest a possible metabolic link that requires further investigation. [] This highlights the importance of structural analogs in understanding metabolic pathways and developing analytical tools.
Overview
Suxibuzone is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in veterinary medicine, particularly for treating joint and muscular pain in horses. It is a prodrug of phenylbutazone, which means that it is metabolized into phenylbutazone in the body, contributing to its therapeutic effects. Suxibuzone exhibits anti-inflammatory, analgesic, and antipyretic properties, making it effective for managing pain and inflammation associated with various conditions in equines.
Source and Classification
Suxibuzone is classified under the pyrazolone derivatives of NSAIDs. Its chemical structure and pharmacological classification allow it to inhibit the cyclooxygenase enzymes involved in prostaglandin synthesis, which are crucial mediators of inflammation and pain. The compound is often marketed under various brand names, including Danilon Equidos, and is available in granule form for oral administration to horses.
Synthesis Analysis
The synthesis of suxibuzone involves several steps starting from phenylbutazone. The process can be summarized as follows:
Hydroxymethylation: Phenylbutazone is hydroxymethylated using formaldehyde to yield 4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione.
Esterification: The hydroxymethylated compound is then esterified with succinic anhydride to produce suxibuzone.
This synthetic pathway highlights the transformation of phenylbutazone into suxibuzone through a combination of hydroxymethylation and esterification reactions.
Molecular Structure Analysis
Suxibuzone has a complex molecular structure represented by the formula C24H26N2O6. Its molar mass is approximately 438.48 g/mol. The structural characteristics include:
Chemical Structure: Suxibuzone contains two phenyl rings attached to a pyrazolidine core, with functional groups that enhance its solubility and biological activity.
Structural Data
CAS Number: 100044056
PubChem CID: 100044056
Chemical Properties: The compound exhibits a hydrophilic nature due to its hydroxymethyl group, which aids in its absorption and bioavailability when administered orally.
Chemical Reactions Analysis
Suxibuzone undergoes metabolic conversion primarily in the liver to produce active metabolites such as phenylbutazone and oxyphenbutazone. This metabolic pathway is crucial for its therapeutic efficacy:
Metabolism: Upon administration, suxibuzone is rapidly absorbed and converted into phenylbutazone via hepatic microsomal enzymes.
Elimination: The metabolites are then excreted through urine, where they can be detected for an extended period post-administration.
The pharmacokinetics of suxibuzone indicate that it does not appear as the parent drug in plasma or urine but rather as its metabolites following oral dosing.
Mechanism of Action
Suxibuzone exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins play a significant role in mediating inflammation and pain:
Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, suxibuzone effectively reduces the levels of pro-inflammatory prostaglandins.
Analgesic Effect: This reduction leads to decreased pain perception and inflammation in affected tissues.
Physical and Chemical Properties Analysis
Suxibuzone exhibits several physical and chemical properties that influence its therapeutic use:
Solubility: It is readily soluble in organic solvents but has limited solubility in water due to its hydrophobic characteristics.
Stability: Suxibuzone is stable under normal storage conditions but may degrade upon exposure to extreme temperatures or moisture.
Bioavailability: Following oral administration, suxibuzone demonstrates good bioavailability due to efficient absorption in the gastrointestinal tract.
Relevant Data
Molecular Weight: 438.48 g/mol
Chemical Structure Representation: The structural formula includes multiple functional groups contributing to its biological activity.
Applications
Suxibuzone's primary application lies within veterinary medicine, specifically for:
Pain Management: It is widely used for alleviating joint pain and inflammation in horses.
Anti-inflammatory Treatment: Effective in treating conditions such as arthritis or other musculoskeletal disorders.
Research Applications: Studies have investigated its pharmacokinetics and effects on gastric ulcer development when compared to other NSAIDs like phenylbutazone.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SU 4942 is a modulator of tyrosine kinase signaling. It inhibits VEGF- or acidic FGF-induced mitogenesis of endothelial cells in vitro. SU 4942 is a bioactive chemical.
1h-indole-5-sulfonamide, n-(3-chlorophenyl)-3-[[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]-1h-pyrrol-2-yl]methylene]-2,3-dihydro-n-methyl-2-oxo-, (3z)- is a sulfonamide.
Sulfachloropyridazine is a sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine. It has a role as an antibacterial drug, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and a drug allergen. It is a sulfonamide, a member of pyridazines and an organochlorine compound. A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine. Sulfachlorpyridazine is a broad spectrum sulfonamide antibiotic used in veterinary medicine and in the swine and cattle industries.
Sulfacytine is a member of benzenes and a sulfonamide. Sulfacytine is a short-acting sulfonamide. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Sulfacytine is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. Sulfacytine is a short-acting, broad-spectrum sulfonamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic property. Sulfacytine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
Sulfacetamide is a white powder. (NTP, 1992) Sulfacetamide is a sulfonamide that is sulfanilamide acylated on the sulfonamide nitrogen. It has a role as an antimicrobial agent, an antiinfective agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and an antibacterial drug. It is a substituted aniline and a N-sulfonylcarboxamide. It is functionally related to a sulfanilamide. It is a conjugate acid of a sulfacetamide(1-). An anti-infective agent that is used topically to treat skin infections and orally for urinary tract infections. Sulfacetamide is a Sulfonamide Antibacterial. Sulfacetamide is a natural product found in Apis cerana with data available. Sulfacetamide is a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04) An anti-bacterial agent that is used topically to treat skin infections and orally for urinary tract infections. See also: Sulfacetamide Sodium (has salt form).